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Improving ENMD-1068 hydrochloride solubility for intraperitoneal injection

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Compound of Interest

Compound Name: ENMD-1068 hydrochloride

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Technical Support Center: ENMD-1068 Hydrochloride

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of **ENMD-1068 hydrochloride** for intraperitoneal (IP) injection.

Frequently Asked Questions (FAQs)

Q1: What is ENMD-1068 hydrochloride and what is its mechanism of action?

ENMD-1068 hydrochloride is a selective antagonist of the Protease-Activated Receptor 2 (PAR2).[1][2] Its mechanism of action involves reducing hepatic stellate cell activation and collagen expression by inhibiting the TGF-β1/Smad signaling pathway.[1][2][3] It has been studied for its potential therapeutic effects in conditions like liver fibrosis and endometriosis.[1] [3][4] In endometriosis models, it has been shown to inhibit the proliferation of endometrial cells and induce apoptosis of epithelial cells in lesions.[1][4][5]

Q2: What are the known solubility properties of **ENMD-1068 hydrochloride**?

ENMD-1068 hydrochloride is soluble in water and DMSO. However, achieving a clear solution, especially at higher concentrations, may require sonication.[1][6] It is important to note

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that hygroscopic DMSO can significantly impact the solubility of the product, so using a newly opened vial is recommended.[1]

Q3: Are there established protocols for preparing **ENMD-1068 hydrochloride** for intraperitoneal injection?

Yes, there are established protocols for preparing **ENMD-1068 hydrochloride** for IP injection in mice, typically resulting in a 5 mg/mL solution.[1][6] These protocols often involve the use of cosolvents and solubilizing agents to ensure the drug is adequately dispersed or dissolved for administration. Two common methods are detailed in the Experimental Protocols section below.

Q4: What are some general strategies to improve the solubility of a poorly soluble hydrochloride salt like ENMD-1068 for injection?

Several techniques can be employed to enhance the solubility of poorly soluble drugs for parenteral administration.[7] These can be broadly categorized into physical and chemical modifications.[8]

- Co-solvency: This is a highly effective and common technique where a mixture of a primary solvent (like water or saline) with a miscible organic solvent (such as DMSO, PEG300, or ethanol) is used to increase the drug's solubility.[7]
- Complexation: The use of complexing agents, such as cyclodextrins (e.g., SBE-β-CD), can form inclusion complexes with the drug molecule, thereby increasing its aqueous solubility.[8]
- pH Adjustment: Modifying the pH of the vehicle can sometimes improve the solubility of ionizable drugs.
- Use of Surfactants: Surfactants like Tween-80 can help to wet the drug particles and form micelles, which can encapsulate the drug and increase its solubility.[9]

Troubleshooting Guide

Issue 1: **ENMD-1068 hydrochloride** precipitates out of solution upon addition of saline.

Possible Cause: The drug has low solubility in aqueous solutions, and the addition of saline
is causing it to crash out of the initial solvent (e.g., DMSO).

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- Solution 1: Ensure that the concentration of the organic co-solvent (e.g., DMSO) is kept to a minimum required for initial dissolution, and consider using a multi-component solvent system that includes solubilizers like PEG300 and a surfactant like Tween-80 before the final addition of saline.[1][6]
- Solution 2: The order of solvent addition is critical. Add the co-solvents and solubilizers sequentially and ensure the drug is fully dissolved at each step before adding the final aqueous component.[6]
- Solution 3: Consider using a cyclodextrin-based formulation, which can create a more stable, clear solution.[1]

Issue 2: The prepared solution is cloudy or contains visible particles (suspension).

- Possible Cause: The chosen solvent system is not sufficient to fully dissolve the drug at the desired concentration, resulting in a suspension.
- Solution 1: For some applications, a homogenous suspension is acceptable for intraperitoneal injection.[1] Ensure the suspension is uniform by vortexing or sonicating before each administration.
- Solution 2: If a clear solution is required, a different formulation strategy may be necessary.
 The SBE-β-CD based protocol is designed to yield a clear solution.[1]
- Solution 3: Particle size reduction techniques, such as high-pressure homogenization, can be used to create a more stable nanosuspension, though this requires specialized equipment.[7][8]

Issue 3: Observed toxicity or adverse reactions in animals post-injection.

- Possible Cause: The concentration of co-solvents like DMSO may be too high, leading to toxicity.
- Solution 1: For in vivo studies in rodents, it is generally recommended to keep the final concentration of DMSO at 10% or lower.[10]



- Possible Cause: The injection of a cold substance can cause discomfort and a drop in body temperature.
- Solution 2: Gently warm the prepared solution to room temperature before injection, provided this does not affect the stability of the drug.[11]
- Possible Cause: Improper injection technique leading to irritation or injury.
- Solution 3: Ensure proper intraperitoneal injection technique, typically in the lower right quadrant of the abdomen, to avoid puncturing organs.[11] Always pull back on the plunger to check for negative pressure before injecting.[11]

Quantitative Data Summary

Compound	Solvent	Solubility	Notes
ENMD-1068 hydrochloride	DMSO	200 mg/mL (625.25 mM)	Ultrasonic treatment needed. Hygroscopic nature of DMSO can affect solubility.[1][6]
ENMD-1068 hydrochloride	H₂O	100 mg/mL (312.63 mM)	Ultrasonic treatment needed.[1][6]

Experimental Protocols

Protocol 1: Preparation of a 5 mg/mL Suspended Solution

This protocol yields a suspended solution suitable for oral and intraperitoneal injection.[1][6]

Materials:

- ENMD-1068 hydrochloride
- DMSO (newly opened)
- PEG300
- Tween-80



- Saline (0.9% NaCl)
- Sterile microcentrifuge tubes
- Pipettes
- Vortex mixer
- Sonicator

Methodology:

- Prepare a 50 mg/mL stock solution of ENMD-1068 hydrochloride in DMSO. Use a sonicator to aid dissolution.
- To prepare a 1 mL working solution, take 100 μL of the 50 mg/mL DMSO stock solution.
- Add 400 μL of PEG300 to the DMSO stock and mix thoroughly.
- Add 50 μL of Tween-80 and mix until the solution is homogenous.
- Finally, add 450 μL of saline to bring the total volume to 1 mL.
- Vortex the solution thoroughly before each use to ensure a uniform suspension.

Protocol 2: Preparation of a \geq 5 mg/mL Clear Solution

This protocol is designed to produce a clear solution and is suitable for intraperitoneal injection. [1]

Materials:

- ENMD-1068 hydrochloride
- DMSO (newly opened)
- SBE-β-CD (Sulfobutylether-β-cyclodextrin)
- Saline (0.9% NaCl)

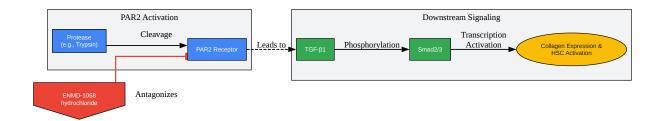


- Sterile microcentrifuge tubes
- Pipettes
- Vortex mixer
- Sonicator

Methodology:

- Prepare a 20% (w/v) solution of SBE-β-CD in saline.
- Prepare a 50 mg/mL stock solution of ENMD-1068 hydrochloride in DMSO. Use a sonicator to aid dissolution.
- To prepare a 1 mL working solution, take 100 μL of the 50 mg/mL DMSO stock solution.
- Add 900 μ L of the 20% SBE- β -CD in saline solution.
- Mix thoroughly until a clear solution is obtained.

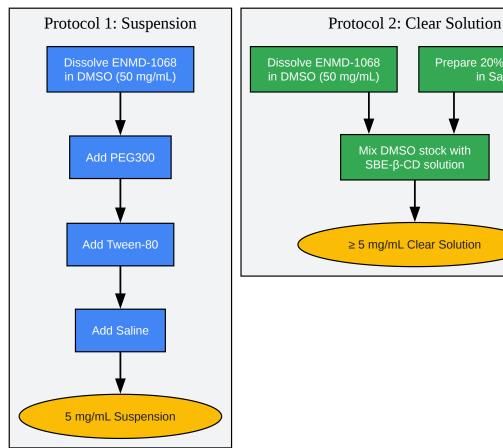
Visualizations



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Caption: Signaling pathway showing **ENMD-1068 hydrochloride** as a PAR2 antagonist, inhibiting downstream TGF-β1/Smad signaling.

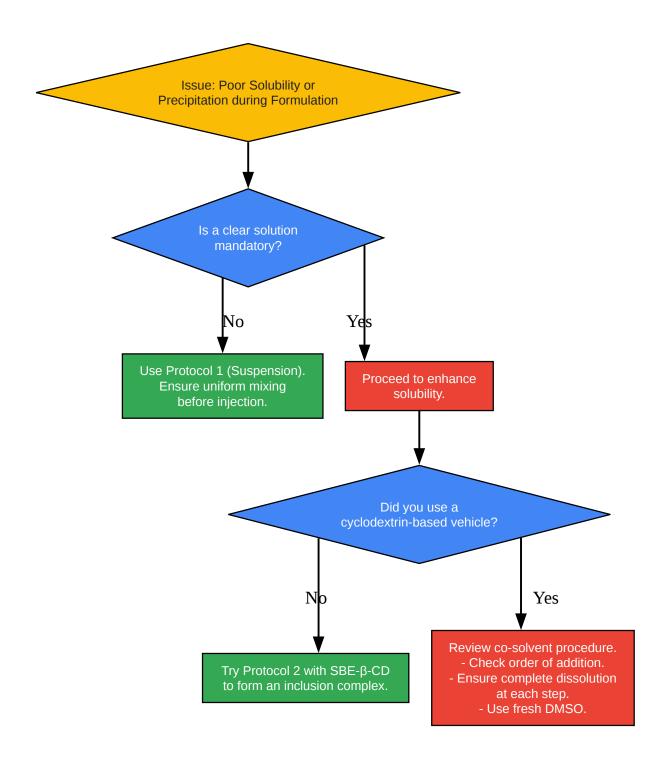


Prepare 20% SBE-β-CD in Saline Mix DMSO stock with SBE-β-CD solution ≥ 5 mg/mL Clear Solution

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Caption: Experimental workflows for preparing ENMD-1068 hydrochloride as a suspension or a clear solution for injection.





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